N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with o-aminophenol to form the benzoxazole ring. This intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, derivatives of this compound are studied for their therapeutic potential. The compound’s structure-activity relationship (SAR) is explored to optimize its efficacy and minimize toxicity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s benzoxazole ring can intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
- N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide
Uniqueness
Compared to similar compounds, N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide exhibits unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-4-30-18-7-5-6-15(12-18)23(27)25-17-9-11-20-19(14-17)26-24(31-20)16-8-10-21(28-2)22(13-16)29-3/h5-14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNCNVPUAWYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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